molecular formula C10H10FNS B6204313 2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine CAS No. 767617-20-9

2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine

Cat. No. B6204313
CAS RN: 767617-20-9
M. Wt: 195.3
InChI Key:
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Description

2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 767617-20-9 . It has a molecular weight of 195.26 and its IUPAC name is 2-(5-fluoro-1-benzothien-3-yl)ethanamine .


Molecular Structure Analysis

The InChI code for 2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine is 1S/C10H10FNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4,12H2 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) in the molecule.


Physical And Chemical Properties Analysis

2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 195.26 . The compound is typically stored at 4 degrees Celsius .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine involves the reaction of 5-fluoro-1-benzothiophene with ethylamine in the presence of a reducing agent to form 2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine.", "Starting Materials": [ "5-fluoro-1-benzothiophene", "ethylamine", "reducing agent" ], "Reaction": [ "5-fluoro-1-benzothiophene is reacted with ethylamine in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The resulting product, 2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine, is isolated by filtration and purified by recrystallization or chromatography." ] }

CAS RN

767617-20-9

Product Name

2-(5-fluoro-1-benzothiophen-3-yl)ethan-1-amine

Molecular Formula

C10H10FNS

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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